2-(Trifluoromethyl)pyridine-4-carbothioamide
Description
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKKUYNUNVMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Fluorination of (Trichloromethyl)pyridine Precursors
A prominent method for preparing trifluoromethyl-substituted pyridines, including 2-(trifluoromethyl)pyridine derivatives, is the liquid phase halogen exchange reaction of (trichloromethyl)pyridine compounds with hydrogen fluoride (HF) in the presence of metal halide catalysts. This method offers advantages over traditional vapor phase fluorination, such as lower energy consumption, higher selectivity, and better yields.
-
- The starting material is a (trichloromethyl)pyridine compound, which may have substituents on the pyridine ring.
- The reaction is conducted under liquid phase conditions with anhydrous hydrogen fluoride.
- Catalysts such as iron(III) chloride (FeCl3) or iron(II) chloride (FeCl2) are used in catalytic amounts.
- Reaction temperatures range from 150°C to 190°C, preferably 160°C to 180°C.
- Reaction times vary from 1 to 48 hours depending on conditions and scale.
- The trifluoromethylpyridine product often has a boiling point lower than the reaction temperature, allowing it to vaporize and be collected separately, facilitating continuous processing.
-
- High regio- and chemo-selectivity.
- Continuous reaction and product collection possible.
- Avoids decomposition associated with high-temperature vapor phase fluorination.
- Commercially efficient and scalable.
Introduction of the Carbothioamide Functional Group
Conversion of Pyridine-4-Carbonyl Precursors to Carbothioamides
The carbothioamide group (-CSNH2) can be introduced by transforming the corresponding pyridine-4-carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides) into carbothioamides.
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- Starting Material: 2-(Trifluoromethyl)pyridine-4-carboxylic acid or ester.
- Activation: Conversion to acid chloride or anhydride using reagents like thionyl chloride (SOCl2).
- Thionation: Reaction with ammonium thiocyanate or thiosemicarbazide to introduce the carbothioamide group.
- Workup: Isolation by filtration or extraction, followed by recrystallization.
Alternative Method Using Thiosemicarbazide:
- Thiosemicarbazide reacts with chalcone derivatives to form carbothioamide-containing pyrazoline derivatives under reflux in glacial acetic acid.
- Although this method is more common for pyrazoline synthesis, the nucleophilic attack mechanism is analogous and can be adapted for pyridine carbothioamide synthesis.
Integrated Synthetic Approach for 2-(Trifluoromethyl)pyridine-4-carbothioamide
A plausible synthetic sequence based on literature and patent data involves:
| Step | Reaction | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Halogen exchange fluorination | Liquid phase, 160-180°C, 1-48 h | (Trichloromethyl)pyridine, HF, FeCl3 catalyst | 2-(Trifluoromethyl)pyridine derivative |
| 2 | Carboxylation or oxidation at 4-position | Appropriate oxidants or starting materials | To introduce carboxyl group at pyridine-4 | 2-(Trifluoromethyl)pyridine-4-carboxylic acid |
| 3 | Activation of carboxylic acid | SOCl2 or equivalent | Acid chloride formation | Acid chloride intermediate |
| 4 | Thionation to carbothioamide | Reaction with ammonium thiocyanate or thiosemicarbazide | Reflux in suitable solvent | This compound |
This sequence ensures the trifluoromethyl group is installed early, followed by functional group transformations at the 4-position to introduce the carbothioamide.
Summary Table of Preparation Methods
Research Findings and Notes
- The liquid phase fluorination method using HF and metal halide catalysts is the most efficient and commercially viable for introducing the trifluoromethyl group on the pyridine ring.
- The carbothioamide group is best introduced by thionation of activated carboxylic acid derivatives, leveraging nucleophilic substitution reactions with sulfur-containing nucleophiles like ammonium thiocyanate or thiosemicarbazide.
- Purification typically involves recrystallization or chromatographic techniques depending on the intermediate and final product properties.
- The modular approach allows for functional group compatibility and high regioselectivity, important for pharmaceutical and agrochemical applications.
The preparation of This compound is best achieved through a two-stage synthetic strategy: first, the selective introduction of the trifluoromethyl group via liquid phase halogen exchange fluorination of (trichloromethyl)pyridine precursors under catalytic conditions; second, the conversion of the 4-position substituent to a carbothioamide via thionation of activated carboxylic acid derivatives. This approach is supported by diverse research and patent literature, offering a scalable, selective, and efficient synthetic route.
Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group enhances the biological activity of agrochemicals, making derivatives of 2-(trifluoromethyl)pyridine-4-carbothioamide effective in pest control.
Herbicidal Activity
- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced to the market, exhibiting high herbicidal activity against key weed species in cereal crops like wheat .
- Recent Developments : More than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been developed, demonstrating their effectiveness in crop protection .
Pharmaceutical Applications
This compound has been explored for its potential in medicinal chemistry, particularly as an inhibitor of specific biological targets.
Antibacterial Activity
- Sfp-PPTase Inhibitors : Compounds derived from this structure have shown significant inhibition against bacterial Sfp-phosphopantetheinyl transferases, which are crucial for bacterial viability . For instance, an advanced analogue demonstrated submicromolar inhibition and antibacterial effects against methicillin-resistant Staphylococcus aureus .
Drug Development
- Relacorilant : This compound is being evaluated for its potential benefits in treating Cushing's syndrome. The introduction of the trifluoromethyl group significantly increased its potency in biological assays .
- Bimiralisib : Another drug candidate that employs derivatives of this compound as intermediates, currently undergoing phase II clinical trials .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been pivotal in optimizing its biological activity.
| Compound | Modification | Activity |
|---|---|---|
| ML267 | 4-Methoxypyridine addition | IC50 = 0.29 μM |
| Original | No methoxy group | IC50 = 0.81 μM |
This table illustrates how specific modifications can enhance the potency of compounds derived from this compound, highlighting the importance of SAR studies in drug development .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-4-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s ability to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzylsulfanylpyridine Derivatives
Example Compound : 2-(2-Fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide
- Structural Differences : The benzyl group at the sulfanyl position is substituted with fluorine and nitro groups, whereas 2-(Trifluoromethyl)pyridine-4-carbothioamide lacks these substituents.
- Biological Activity: Exhibits antimycobacterial and antifungal activity. It also inhibits photosynthesis in spinach chloroplasts and acts as an elicitor for isoflavonoid production in Trifolium pratense cultures .
- Key Functional Groups : The carbothioamide group is critical for binding to biological targets, while electron-withdrawing nitro groups may enhance reactivity but reduce selectivity compared to the trifluoromethyl group.
1,3,4-Oxadiazole Thioether Derivatives
Example Compounds :
- 5a: 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Structural Differences : Replace the pyridine ring with a 1,3,4-oxadiazole core but retain the trifluoromethyl group on a pyrazole substituent.
- Biological Activity :
- Mechanistic Insight : Molecular docking reveals that the carbonyl group in these compounds mimics the binding interactions of penthiopyrad with succinate dehydrogenase (SDH), a key enzyme in fungal respiration .
Thieno[2,3-b]pyridine Carboxamides
Example Compound: BI 605906 (3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide)
- Structural Differences: Features a thienopyridine core instead of pyridine and a carboxamide (–C(=O)NH₂) group instead of carbothioamide.
- Key Properties : Higher molecular weight (432.51 vs. ~247 for this compound) and additional substituents (difluoropropyl, methylsulfonyl) may enhance target specificity but reduce solubility.
Spirocyclic Compounds with Trifluoromethylpyridine Moieties
Example Compound: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
- Structural Differences : Incorporates a spirocyclic framework and multiple trifluoromethyl groups.
- Synthetic Relevance : Demonstrates the utility of trifluoromethylpyridine in complex pharmaceutical scaffolds. The trifluoromethyl groups enhance binding affinity and metabolic stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Bioactivity Comparison
Key Findings and Insights
Role of Trifluoromethyl Group : The –CF₃ group enhances lipophilicity and enzyme-binding affinity across analogs, as seen in oxadiazole derivatives (fungicidal activity) and spirocyclic pharmaceuticals .
Carbothioamide vs.
Synthetic Flexibility : The pyridine core allows modular substitution, enabling the development of compounds with tailored activities (e.g., agrochemical vs. pharmaceutical) .
Biological Activity
2-(Trifluoromethyl)pyridine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N2S. Its structure features a pyridine ring substituted with a trifluoromethyl group and a carbothioamide functional group, which are critical for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor in various biochemical pathways. It has been shown to interact with specific enzymes, potentially affecting the synthesis of nucleic acids and proteins by interfering with folic acid metabolism. This is particularly relevant in bacterial systems, where the compound may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can inhibit bacterial growth without causing significant cytotoxicity to human cells .
- Antimalarial Potential : Some derivatives related to this compound have been evaluated for their antimalarial activity against Plasmodium falciparum, suggesting that modifications to the core structure can enhance potency and selectivity .
- Inhibition of Protein Interactions : It has been identified as a potential inhibitor of certain protein-protein interactions essential for bacterial virulence, indicating its utility in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that modifications to the trifluoromethyl group or the pyridine ring can significantly impact its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against bacterial targets |
| Alteration of the thiourea moiety | Generally leads to loss of activity |
| Variations in the pyridine nitrogen position | Critical for maintaining inhibitory effects on target enzymes |
These findings emphasize the importance of specific structural features in determining the biological efficacy of this compound.
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various carbothioamides, this compound exhibited submicromolar inhibition against Sfp-PPTase, a key enzyme in bacterial metabolism. This inhibition was linked to its ability to disrupt folic acid synthesis pathways .
- Cytotoxicity Assessment : When tested on human cell lines, the compound showed minimal cytotoxic effects at therapeutic concentrations, supporting its potential as a safe antibacterial agent .
- In Vivo Studies : Animal models have demonstrated that lower doses can modulate metabolic pathways beneficially, while higher doses may lead to adverse effects, indicating a dose-dependent response that is critical for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(trifluoromethyl)pyridine-4-carbothioamide, and how can yield be maximized?
- Methodology : Synthesis typically involves coupling trifluoromethylpyridine precursors with thiourea derivatives under controlled conditions. Key parameters include:
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or THF) to minimize decomposition .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) improves purity. Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of pyridine to thiourea) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 237.05) .
- Melting Point : Consistent melting points (e.g., 123–124°C) validate purity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine ring of this compound be addressed?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites (C-4 position) for nucleophilic attack, guiding reagent selection .
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, enabling controlled substitution .
- Isotopic Labeling : ¹³C-labeled analogs track reaction pathways to resolve competing mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) .
- Structural Analog Comparison : Test analogs (e.g., 4-fluorophenyl or thienyl substitutions) to isolate activity-contributing groups .
- Meta-Analysis : Cross-reference datasets from PubMed and NLM CIP to identify outliers or protocol variations .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in vitro?
- Methodology :
- LogP Measurement : Determine lipophilicity via shake-flask method; CF₃ groups increase LogP by ~0.5 units compared to methyl analogs .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess oxidation resistance .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Data Interpretation and Experimental Design
Q. How can spectroscopic data ambiguities (e.g., overlapping peaks in NMR) be resolved for this compound?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign aromatic protons unambiguously .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the CF₃ group) by acquiring spectra at 25°C and -40°C .
- X-ray Crystallography : Single-crystal structures provide definitive bond-length and angle data .
Q. What are the best practices for designing structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Scaffold Diversification : Synthesize derivatives with modifications at the pyridine C-4 (e.g., -SMe, -NH₂) and CF₃ positions .
- High-Throughput Screening : Use 96-well plates to test inhibitory activity against kinase or protease targets .
- QSAR Modeling : Train models with descriptors like Hammett constants (σ) for electron-withdrawing groups .
Stability and Storage
Q. Under what conditions does this compound degrade, and how can stability be enhanced?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectra (λmax ≈ 270 nm) track photooxidation .
- Lyophilization : Improve shelf life by lyophilizing in phosphate buffer (pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
